molecular formula C6H5N3O B1316413 Oxazolo[4,5-b]pyridin-2-amine CAS No. 40926-66-7

Oxazolo[4,5-b]pyridin-2-amine

Cat. No.: B1316413
CAS No.: 40926-66-7
M. Wt: 135.12 g/mol
InChI Key: AVSYPWBWFBPSEU-UHFFFAOYSA-N
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Description

Oxazolo[4,5-b]pyridin-2-amine is a heterocyclic compound that features a fused ring system consisting of an oxazole ring and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxazolo[4,5-b]pyridin-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-3-pyridinol with triphosgene in the presence of a base. The reaction is carried out at temperatures ranging from -5°C to 30°C, followed by heating to 40-90°C for 2-20 hours . This method is advantageous due to its mild reaction conditions and high yield.

Industrial Production Methods

For industrial production, the same synthetic route can be scaled up. The use of triphosgene, a less toxic alternative to phosgene, makes the process safer and more environmentally friendly. The reaction steps are straightforward, and the organic solvent used can be recycled, making the process cost-effective and suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Oxazolo[4,5-b]pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxazolo[4,5-b]pyridin-2-one, various substituted oxazolo[4,5-b]pyridin-2-amines, and other derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

Oxazolo[4,5-b]pyridin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of oxazolo[4,5-b]pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor-mediated pathways, this compound can act as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxazolo[4,5-b]pyridin-2-amine is unique due to its specific ring fusion and the presence of an amino group, which allows for diverse chemical modifications and biological activities. Its ability to participate in various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

[1,3]oxazolo[4,5-b]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c7-6-9-5-4(10-6)2-1-3-8-5/h1-3H,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVSYPWBWFBPSEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90508328
Record name [1,3]Oxazolo[4,5-b]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90508328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40926-66-7
Record name [1,3]Oxazolo[4,5-b]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90508328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,3]oxazolo[4,5-b]pyridin-2-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

An oven dried round bottom flask was charged with di(1H-imidazol-1-yl)methanimine (500 mg, 3.10 mmol), 2-aminopyridin-3-ol (171 mg, 1.551 mmol) and anhydrous THF (20 ml) at room temperature. The resulting suspension was refluxed under N2 for 1 hr. LC/MS indicated complete consumption of starting material. The solvent was removed in vacuo and the residue was used in the next step without further purification. MS(LC/MS) R.T.=0.235; [M+H]+=136.09.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
171 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main finding of the research on oxazolo[4,5-b]pyridin-2-amine derivatives?

A1: The research primarily focuses on synthesizing and evaluating a series of novel 5-aryl substituted this compound derivatives for their potential antiproliferative activity. While the specific mechanisms of action and targets are not elucidated in this study [], the research demonstrates the synthesis process and evaluates the in vitro antiproliferative activity of these novel compounds against several cancer cell lines.

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